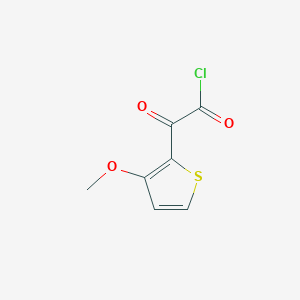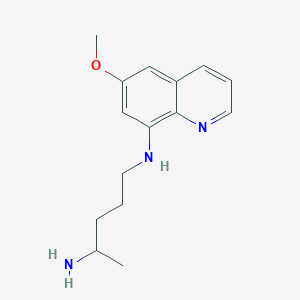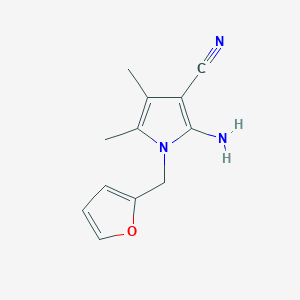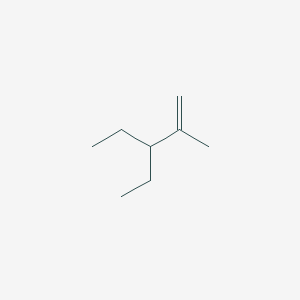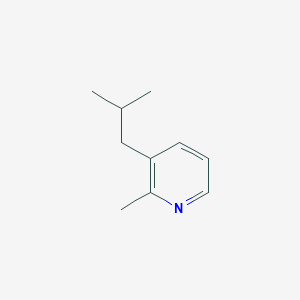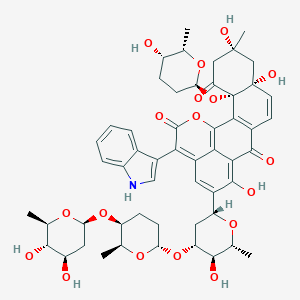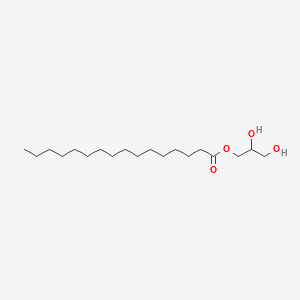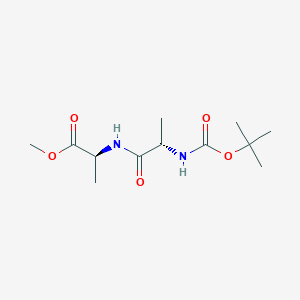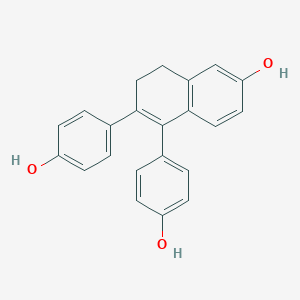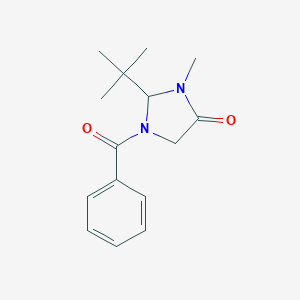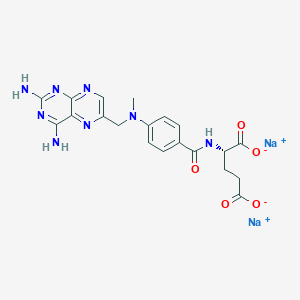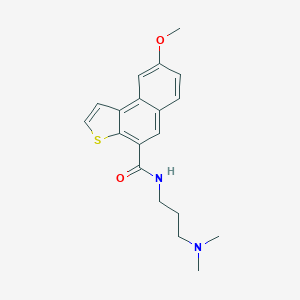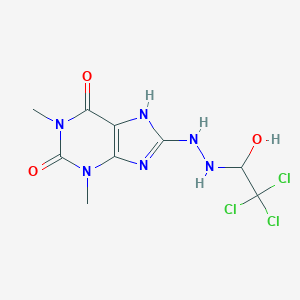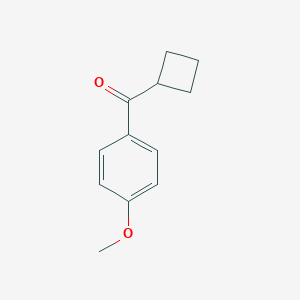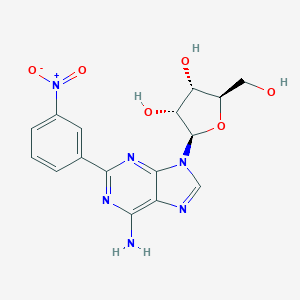
2-(m-Nitrophenyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(m-Nitrophenyl)adenosine (2-NPA) is a purine nucleoside analog that has been widely used in biochemical and pharmacological research. It is a potent and selective inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the conversion of adenosine to inosine. 2-NPA has been used to study the role of ADA in the regulation of purine metabolism and in the development of immune responses.
作用机制
The mechanism of action of 2-(m-Nitrophenyl)adenosine involves its inhibition of adenosine deaminase. By binding to the active site of the enzyme, 2-(m-Nitrophenyl)adenosine prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine in the cell. This accumulation of adenosine can have a variety of effects on cellular processes, including the regulation of immune responses and the modulation of purine metabolism.
生化和生理效应
The biochemical and physiological effects of 2-(m-Nitrophenyl)adenosine are largely related to its inhibition of adenosine deaminase. By preventing the conversion of adenosine to inosine, 2-(m-Nitrophenyl)adenosine can lead to an accumulation of adenosine in the cell. This accumulation of adenosine can have a variety of effects on cellular processes, including the modulation of immune responses and the regulation of purine metabolism.
实验室实验的优点和局限性
One advantage of using 2-(m-Nitrophenyl)adenosine in lab experiments is its potency and selectivity as an ADA inhibitor. This allows researchers to study the effects of ADA inhibition on cellular processes with a high degree of specificity. However, one limitation of using 2-(m-Nitrophenyl)adenosine is its potential toxicity at high concentrations. Careful dosing and monitoring of cell viability is necessary when using 2-(m-Nitrophenyl)adenosine in lab experiments.
未来方向
There are several future directions for research involving 2-(m-Nitrophenyl)adenosine. One area of interest is the development of more potent and selective ADA inhibitors for use in the treatment of autoimmune diseases and cancer. Another area of interest is the study of the effects of ADA inhibition on the development of immune responses and the regulation of purine metabolism in various disease states. Finally, the use of 2-(m-Nitrophenyl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of a variety of diseases.
合成方法
The synthesis of 2-(m-Nitrophenyl)adenosine involves the reaction of 2-amino-6-chloropurine with m-nitrophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with adenosine deaminase to yield 2-(m-Nitrophenyl)adenosine.
科学研究应用
2-(m-Nitrophenyl)adenosine has been used extensively in scientific research to study the role of ADA in various biological processes. It has been used to investigate the effects of ADA deficiency on the immune system, as well as to study the regulation of purine metabolism in cancer cells. 2-(m-Nitrophenyl)adenosine has also been used as a tool to study the effects of ADA inhibitors on the development of autoimmune diseases.
属性
CAS 编号 |
109875-47-0 |
|---|---|
产品名称 |
2-(m-Nitrophenyl)adenosine |
分子式 |
C16H16N6O6 |
分子量 |
388.33 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-(3-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |
InChI 键 |
ACAOMVAOUMITTJ-UBEDBUPSSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
其他 CAS 编号 |
109875-47-0 |
同义词 |
2-(META-NITROPHENYL)-ADENOSINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



